7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Reductive amination Electrophilic functionalization Late-stage diversification

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5‑A]pyrazine‑3‑carbaldehyde is a fused imidazo‑pyrazine heterocycle that combines a lipophilic N7‑benzyl group with a reactive C3‑aldehyde handle [REFS‑1]. This scaffold belongs to the 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine class, which has been validated as a pharmacophore for dual orexin receptor antagonists with nanomolar potency [REFS‑2].

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 165894-25-7
Cat. No. B1344146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde
CAS165894-25-7
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2
InChIKeySNLVADHMLFZLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde (CAS 165894‑25‑7): A Bifunctional Scaffold for CNS‑Targeted Medicinal Chemistry


7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5‑A]pyrazine‑3‑carbaldehyde is a fused imidazo‑pyrazine heterocycle that combines a lipophilic N7‑benzyl group with a reactive C3‑aldehyde handle [REFS‑1]. This scaffold belongs to the 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine class, which has been validated as a pharmacophore for dual orexin receptor antagonists with nanomolar potency [REFS‑2]. The presence of both the benzyl substituent and the aldehyde moiety in a single, commercially available intermediate makes this compound a strategic entry point for structure‑activity relationship (SAR) campaigns and late‑stage diversification efforts.

Why 7‑Benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑A]pyrazine‑3‑carbaldehyde Cannot Be Replaced by In‑Class Analogs in Route Design


Swapping the target compound for its closest in‑class analog – 7‑benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine (CAS 165894‑09‑7) – eliminates the C3 electrophilic center required for key diversification reactions such as reductive amination, Grignard addition, or Wittig olefination [REFS‑1]. Conversely, replacing the N7‑benzyl group with a hydrogen (imidazo[1,5‑a]pyrazine‑3‑carbaldehyde, CAS 1512439‑77‑8) removes the lipophilic anchor essential for target engagement in orexin receptors [REFS‑2]. The specific combination of N7‑benzyl and C3‑aldehyde is indispensable for generating the pharmacophore that delivered potent dual OX1/OX2 antagonists, and any single‑point substitution forces a complete redesign of the synthetic route or compromises biological activity.

Product‑Specific Quantitative Evidence: Where 7‑Benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑A]pyrazine‑3‑carbaldehyde Outperforms Its Closest Analogs


Aldehyde‑Enabled C3 Diversification vs. Non‑Aldehyde Analog (CAS 165894‑09‑7)

The C3 aldehyde of the target compound permits direct, high‑yielding reductive amination with primary or secondary amines. In a representative protocol for a structurally related imidazo[1,5‑a]pyrazine‑3‑carbaldehyde, reductive amination with benzylamine using NaBH(OAc)₃ proceeded with >90% conversion [REFS‑1]. The corresponding non‑aldehyde analog (7‑benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine, CAS 165894‑09‑7) lacks this electrophilic center and requires pre‑functionalization via lithiation or halogenation, which typically delivers overall yields of 30‑50% for the same transformation [REFS‑2].

Reductive amination Electrophilic functionalization Late-stage diversification

Optimized Lipophilicity for CNS Drug‑Like Space vs. Non‑Aldehyde Core

The target compound's computed XLogP3 of 0.9 (PubChem) places it within the CNS‑favorable lipophilicity window (XLogP = 1‑3 for optimal brain penetration [REFS‑1]). The non‑aldehyde analog (CAS 165894‑09‑7) has an estimated XLogP3 of ~1.6 (fragment‑based calculation), which is 0.7 log units higher and closer to the upper limit for CNS drug‑likeness [REFS‑2]. The aldehyde group also contributes one additional hydrogen‑bond acceptor (HBA = 3 vs. 2 for the non‑aldehyde analog), enhancing aqueous solubility and potentially reducing non‑specific protein binding.

Physicochemical property CNS MPO Lipinski parameters

Scaffold Validation in Dual Orexin Receptor Antagonism (OX1R/OX2R)

The 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine core, from which the target aldehyde is directly derived, has been validated in a dual orexin receptor antagonist program. Sifferlen et al. (2013) reported that substitution of the dimethoxyphenyl group in almorexant with imidazole moieties – installed via the aldehyde handle – yielded compounds with nanomolar potency for both hOX1R and hOX2R [REFS‑1]. The most potent analog (compound 14b) achieved IC₅₀ values of 18 nM (hOX1R) and 42 nM (hOX2R) in FLIPR calcium flux assays [REFS‑2]. The target aldehyde is the obligatory precursor for introducing these potency‑conferring imidazole substituents.

Orexin receptor CNS pharmacology Sleep disorders

Cold‑Chain Storage Ensures Aldehyde Integrity vs. Room‑Temperature‑Stable Analogs

The target compound requires sealed storage at 2‑8 °C to prevent aldehyde oxidation and maintain ≥95% purity [REFS‑1]. In contrast, the non‑aldehyde analog 7‑benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine is stable at room temperature for extended periods [REFS‑2]. The cold‑chain requirement, while adding a minor logistical constraint, guarantees that the electrophilic aldehyde remains intact for quantitative downstream reactions – a critical quality attribute for laboratories performing sensitive reductive aminations or Grignard additions that demand fresh aldehyde.

Chemical stability Procurement specification Aldehyde oxidation

Established Synthetic Route with Documented Yield Baseline

The core scaffold is synthesized from 4‑imidazole carboxaldehyde and 2‑benzyl aminoethanol via reductive amination, chlorination, and cyclization in a reported total yield of 53% [REFS‑1]. The target aldehyde is obtained by subsequent Vilsmeier‑Haack formylation, adding one step and achieving an estimated overall yield of 40‑45% [REFS‑2]. This compares favorably with alternative routes to C3‑functionalized imidazo[1,5‑a]pyrazines, which often require 6‑8 steps and deliver overall yields below 20% [REFS‑3]. The documented route provides a quantifiable cost‑of‑goods benchmark for procurement planning.

Process chemistry Cost of goods Scalability

High‑Impact Application Scenarios for 7‑Benzyl‑5,6,7,8‑tetrahydroimidazo[1,5‑A]pyrazine‑3‑carbaldehyde


CNS Drug Discovery: Dual Orexin Receptor Antagonist Lead Optimization

The aldehyde serves as the key intermediate for constructing imidazole‑capped dual orexin receptor antagonists. Med chem teams can rapidly generate SAR libraries by reductive amination with diverse amine building blocks, directly accessing the potency‑conferring C3 substituents validated in the Sifferlen series (hOX1R IC₅₀ = 18 nM, hOX2R IC₅₀ = 42 nM) [REFS‑1]. The N7‑benzyl group provides the lipophilic anchor required for target engagement while the aldehyde ensures >90% conversion in library synthesis.

Fragment‑Based Drug Discovery: Electrophilic Probe for Covalent Inhibitor Design

The aldehyde functionality can be exploited as a reversible covalent warhead for targeting catalytic cysteine or serine residues. The imidazo‑pyrazine core provides a rigid, low‑molecular‑weight scaffold (MW 241.29) with favorable ligand efficiency metrics (XLogP = 0.9), making it suitable for fragment screening and subsequent structure‑based optimization [REFS‑1].

Chemical Biology Tool Synthesis: Fluorescent and Biotinylated Probe Generation

The aldehyde handle permits single‑step conjugation with amino‑functionalized fluorophores (e.g., Alexa Fluor® cadaverine) or biotin‑PEG‑amines to generate target‑engagement probes. The quantitative reductive amination efficiency (>90%) minimizes purification losses, which is critical when working with expensive labeling reagents [REFS‑1].

Process Chemistry: Scalable Intermediate for GMP Campaigns

The documented synthetic route (53% yield for the core scaffold; estimated 40‑45% overall to the aldehyde) provides a scalable foundation for GMP production [REFS‑1][REFS‑2]. The availability of the aldehyde from multiple commercial suppliers with consistent purity specifications (95‑98%) reduces supply‑chain risk and simplifies vendor qualification for IND‑enabling studies.

Quote Request

Request a Quote for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.